molecular formula C19H19N3O3S B2993648 8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189897-36-6

8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2993648
CAS No.: 1189897-36-6
M. Wt: 369.44
InChI Key: OIUINGUEVPETFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189897-36-6) is a high-purity chemical compound with a molecular formula of C19H19N3O3S and a molecular weight of 369.44 g/mol . It belongs to the 1,4,8-triazaspiro[4.5]decane family, a privileged scaffold in medicinal chemistry known for its piperidine and imidazoline components . The piperidine ring is one of the most common heterocyclic subunits found in FDA-approved drugs, underscoring the significance of this structural class in pharmaceutical development . This specific spirocyclic structure is of significant interest in drug discovery and biomedical research. Spirodecanone derivatives have been investigated as potential therapeutics for various conditions . Furthermore, related 1,4,8-triazaspiro[4.5]decane compounds have been identified as inhibitors of Aquaporin-2 (AQP2) trafficking, a key process in renal water reabsorption, suggesting potential utility in researching water balance disorders . The structural motif is also prominent in patent literature, covering a wide range of substituted 1,4,8-triazaspiro[4.5]decan-2-one compounds with diverse biological activities . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-18-17(15-7-3-1-4-8-15)20-19(21-18)11-13-22(14-12-19)26(24,25)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUINGUEVPETFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves the coupling of benzenesulfonyl azides with proline derivatives. This reaction is often mediated by a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a solvent like 1,2-dichloroethane (DCE). The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The phenyl and benzenesulfonyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The spiro structure allows for unique binding interactions, making it a valuable compound for drug development and biochemical studies .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural analogs, their substituents, molecular properties, and observed or inferred biological activities:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications References
8-(Benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one - C19H18N3O3S (estimated) ~380 (estimated) - 8: Benzenesulfonyl
- 3: Phenyl
Hypothesized CNS activity due to spiroazaspiro core similarity to NOP receptor agonists -
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-... 1190002-40-4 C21H22ClN3O4S 447.93 - 8: 3-Cl-4-Me-benzenesulfonyl
- 3: 4-MeO-phenyl
Enhanced lipophilicity; potential improved receptor binding due to electron-withdrawing Cl and polar MeO groups
8-(4-tert-Butylbenzenesulfonyl)-3-phenyl-... 1189905-32-5 - - - 8: 4-t-Bu-benzenesulfonyl
- 3: Phenyl
Increased metabolic stability and membrane permeability due to bulky tert-butyl group
8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-... 1216551-93-7 C21H22FN3O3S 415.5 - 8: 3,4-diMe-benzenesulfonyl
- 3: 3-F-phenyl
Fluorine substitution may enhance CNS penetration; methyl groups improve lipophilicity
8-((4-Acetylphenyl)sulfonyl)-3-phenyl-... 1185043-19-9 C21H21N3O4S 411.5 - 8: 4-Acetylbenzenesulfonyl
- 3: Phenyl
Acetyl group introduces hydrogen-bonding capacity; possible metabolic susceptibility
3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one 887220-96-4 C13H15N3O 229.28 No sulfonyl group Simplified structure; reduced molecular weight; limited receptor interaction without sulfonyl

Pharmacological and Functional Insights

  • Sulfonyl Group Impact :
    The benzenesulfonyl moiety is critical for receptor interactions. For example, 8-(4-tert-butylbenzenesulfonyl)-3-phenyl-... (CAS 1189905-32-5) shows enhanced metabolic stability due to steric hindrance from the tert-butyl group, a feature advantageous for CNS-targeted drugs . Conversely, the acetyl group in 8-((4-acetylphenyl)sulfonyl)-3-phenyl-... may increase susceptibility to hydrolysis, limiting its half-life .

  • Aromatic Substitutions :
    Fluorine at the 3-position (CAS 1216551-93-7) enhances binding affinity through electron-withdrawing effects, as seen in other fluorinated pharmaceuticals . The 4-methoxyphenyl group in CAS 1190002-40-4 improves solubility but may reduce blood-brain barrier penetration due to increased polarity .

  • Core Scaffold Versatility: The spiroazaspiro[4.5]decane system is adaptable to diverse applications. For instance, Ro 65-6570 (a structurally distinct analog) acts as a nociceptin/orphanin FQ peptide (NOP) receptor agonist , while spirotetramat derivatives are used as insecticides .

Trends and Implications

Electronic Effects :
Electron-withdrawing groups (Cl, F) improve receptor binding, while electron-donating groups (MeO) modulate solubility and metabolism.

Metabolic Stability :
Steric hindrance from substituents like tert-butyl or halogen atoms can protect against enzymatic degradation.

Biological Activity

8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound recognized for its unique structural features, including a spirocyclic framework and triazole components. This compound belongs to the class of triazaspirodecane derivatives, which have shown potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₄O₂S. Its structure contributes to its reactivity and interaction with biological macromolecules.

FeatureDescription
Molecular FormulaC₁₈H₁₈N₄O₂S
Structural FrameworkSpirocyclic with triazole components
Key Functional GroupsBenzenesulfonyl, phenyl

Potential Targets and Mechanisms

The compound's structural features suggest potential interactions with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes similar to other benzenesulfonamide derivatives known for their activity against indoleamine 2,3-dioxygenase (IDO) and other targets .
  • Cellular Interactions : Preliminary studies indicate the need for further exploration into how this compound interacts with cellular mechanisms and pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-oneC₁₃H₁₇N₃OLacks sulfonyl group; simpler structure
8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneC₂₀H₂₁N₃O₂Contains a benzyl group instead of sulfonyl
2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-oneC₁₅H₁₈N₄OFeatures an isopropyl group; different steric properties

This comparative analysis highlights the distinct functional groups and potential reactivity profiles of each compound.

Research Findings and Case Studies

While specific case studies on this compound are scarce, related research on phenyl benzenesulfonylhydrazides has shown significant inhibitory effects on IDO with IC50 values in the nanomolar range . Such findings suggest that derivatives of benzenesulfonamide may share similar enzyme-inhibitory properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Optimizing reaction time (e.g., 4–16 hours) and stoichiometry (e.g., 1:1 molar ratio) is critical. Purification via column chromatography using dichloromethane/methanol (9:1) is recommended for isolating the spirocyclic product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity analysis, reverse-phase HPLC with Chromolith or Purospher® columns ensures high resolution . Solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol) is recommended for isolating the compound from complex matrices .

Q. How is biological activity screening designed for this compound, particularly in enzyme inhibition studies?

  • Methodological Answer : Standard protocols involve testing against target enzymes (e.g., Pfmrk inhibitors) using competitive binding assays. Cell permeability is assessed via Caco-2 monolayer models, with LC-MS/MS quantification to determine intracellular concentrations . Dose-response curves (IC₅₀ values) should be validated with triplicate experiments and negative controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous spirocyclic compounds?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurities. Cross-validate results using orthogonal methods:

  • Example : Compare enzyme inhibition data with crystallographic structures (e.g., X-ray diffraction of ligand-protein complexes) to confirm binding modes .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Step 1 : Determine physicochemical properties (logP, pKa) via shake-flask or HPLC methods.
  • Step 2 : Simulate abiotic degradation using UV irradiation or hydrolysis (pH 2–12) with LC-MS/MS monitoring.
  • Step 3 : Assess biotic degradation in activated sludge models (OECD 301F protocol) with isotope-labeled analogs for tracking.

Q. How can synthetic yields be improved while minimizing byproducts in large-scale reactions?

  • Methodological Answer :

  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Solvent Optimization : Replace ethanol with dimethylacetamide (DMAc) to enhance solubility of intermediates .
  • Byproduct Analysis : Use UPLC-QTOF-MS to identify and quantify impurities, followed by mechanistic studies (e.g., DFT calculations) to suppress side reactions .

Q. What strategies are recommended for resolving crystallographic ambiguities in spirocyclic structures?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution X-ray diffraction (≤1.0 Å) to resolve torsional angles in the spiro center .
  • Refinement : Apply SHELXL with restraints on anisotropic displacement parameters for sulfonyl and phenyl groups.

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Force Fields : Use molecular dynamics simulations (AMBER or CHARMM) to assess ligand-protein flexibility.
  • Experimental Validation : Synthesize and test analogs with modified substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.